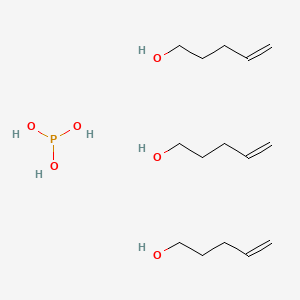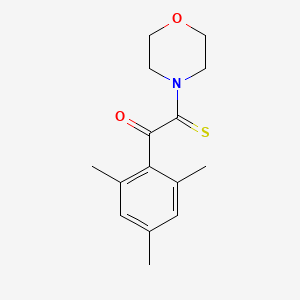
2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone is a chemical compound known for its unique structure and properties. It features a morpholine ring, a thioxo group, and a trimethylphenyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone typically involves the reaction of morpholine with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkyl or N-acyl derivatives of the morpholine ring.
Scientific Research Applications
2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 2-(Morpholin-4-yl)-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)acetamide
- 2-(4-Isopropylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide
Uniqueness
2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the morpholine ring and the trimethylphenyl group also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
CAS No. |
37167-44-5 |
|---|---|
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-sulfanylidene-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C15H19NO2S/c1-10-8-11(2)13(12(3)9-10)14(17)15(19)16-4-6-18-7-5-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
QNENBCPEEGBSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=S)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


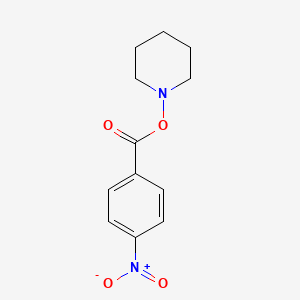
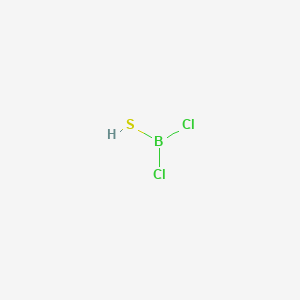

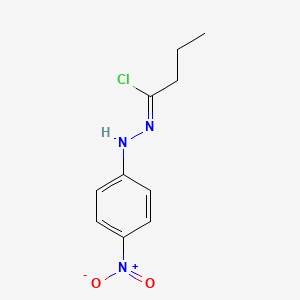
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
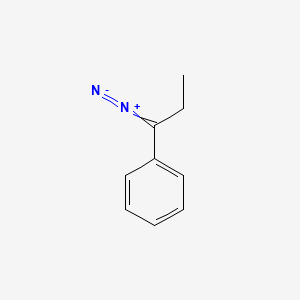
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
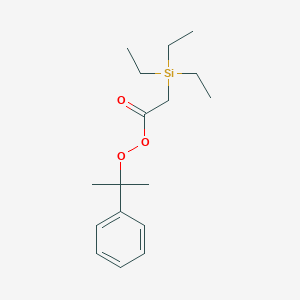

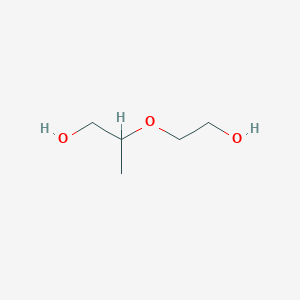
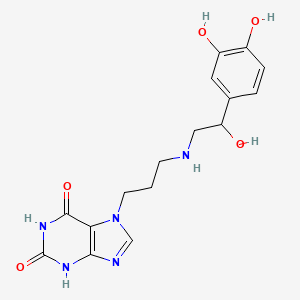
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
